CAY10444

Übersicht

Beschreibung

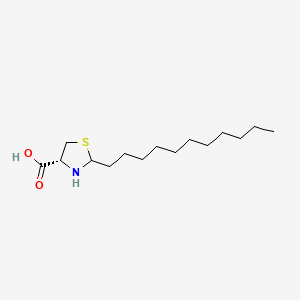

Diese Verbindung ist bekannt für ihre Fähigkeit, die Sphingosin-1-Phosphat-induzierte Calciummobilisierung in Zellen zu hemmen, die den S1P3-Rezeptor exprimieren . Sie hat die Summenformel C15H29NO2S und ein Molekulargewicht von 287,46 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CAY10444 beinhaltet die Bildung des Thiazolidinrings und die Anlagerung der Undecylkette. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht. Allgemeine Methoden zur Synthese von Thiazolidinderivaten beinhalten typischerweise die Reaktion einer Aminosäure mit einem Thiol und einem Aldehyd oder Keton unter sauren oder basischen Bedingungen.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound werden in der verfügbaren Literatur nicht explizit beschrieben.

Wissenschaftliche Forschungsanwendungen

CAY10444 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Struktur-Wirkungs-Beziehungen von Sphingosin-1-Phosphat-Rezeptoren verwendet.

Biologie: Wird in der Forschung eingesetzt, um die Rolle von S1P3-Rezeptoren in zellulären Prozessen wie Calcium-Signaltransduktion und Zellmigration zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen untersucht, bei denen die Aktivität des S1P3-Rezeptors eine Rolle spielt, wie z. B. Entzündungen und Krebs.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Sphingosin-1-Phosphat-Rezeptoren abzielen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den S1P3-Rezeptor bindet und so die Fähigkeit des Rezeptors hemmt, als Reaktion auf Sphingosin-1-Phosphat Calcium zu mobilisieren. Diese Hemmung stört nachgeschaltete Signalwege, die vom Calcium-Einstrom abhängig sind, und beeinflusst Prozesse wie Zellmigration und -proliferation .

Ähnliche Verbindungen:

JTE-013: Ein weiterer Antagonist von Sphingosin-1-Phosphat-Rezeptoren, der speziell auf S1P2 abzielt.

VPC23019: Ein mutmaßlicher Antagonist von S1P1- und S1P3-Rezeptoren.

Vergleich: this compound ist einzigartig in seiner Selektivität für den S1P3-Rezeptor, während Verbindungen wie JTE-013 und VPC23019 eine breitere oder andere Rezeptorspezifität aufweisen. Diese Selektivität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von S1P3 in verschiedenen biologischen Prozessen .

Wirkmechanismus

Target of Action

CAY10444 is a selective antagonist for the sphingosine-1-phosphate receptor 3 (S1P3) . S1P3 is a G-protein-coupled receptor that plays a crucial role in various cellular processes, including cell proliferation, migration, and calcium mobilization .

Mode of Action

This compound interacts with the S1P3 receptor and inhibits its activation . Specifically, it inhibits the S1P-induced increase in calcium mobilization in cells expressing the S1P3 receptor . This inhibition is selective for S1P3 over other S1P receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingosine-1-phosphate (S1P) signaling pathway . By antagonizing the S1P3 receptor, this compound can inhibit the downstream effects of S1P signaling, which include increases in intracellular calcium concentration and various cellular responses such as proliferation and migration .

Result of Action

The inhibition of S1P3 by this compound leads to a decrease in S1P-induced cellular responses. For instance, it has been shown to inhibit S1P-induced growth and migration of certain cell types . Additionally, it can inhibit the localization and release of certain inflammatory mediators in specific cell types .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that the choice of solvent can impact its bioavailability . Furthermore, the compound’s activity may be influenced by the presence of other signaling molecules in the cellular environment.

Biochemische Analyse

Biochemical Properties

CAY10444 plays a significant role in biochemical reactions, particularly those involving the S1P3 receptor. It has been found to inhibit S1P-induced calcium mobilization in CHO cells expressing human S1P3 . This interaction with the S1P3 receptor suggests that this compound may interact with various enzymes, proteins, and other biomolecules in the cell, influencing their function and activity.

Cellular Effects

This compound has been shown to have notable effects on various types of cells and cellular processes. For instance, it inhibits S1P-induced growth and migration of MH7A rheumatoid fibroblast-like synoviocyte cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the S1P3 receptor. It inhibits S1P-induced calcium mobilization in cells expressing this receptor . This inhibition can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving transient middle cerebral artery occlusion/reperfusion (tMCAO), a mouse model of transient focal cerebral ischemia, inhibiting S1P3 immediately after reperfusion with this compound significantly reduced tMCAO-induced brain infarction, neurological deficit, and neurodegeneration .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In a study involving a mouse model of transient focal cerebral ischemia, it was found that the lowest dose of this compound (0.1 mg/kg) was not effective, but 0.2 and 0.5 mg/kg were effective in attenuating the brain infarction .

Metabolic Pathways

This compound is involved in the sphingosine-1-phosphate (S1P) signaling pathway, interacting with the S1P3 receptor . This interaction can influence metabolic flux or metabolite levels within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CAY10444 involves the formation of the thiazolidine ring and the attachment of the undecyl chain. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing thiazolidine derivatives typically involve the reaction of an amino acid with a thiol and an aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature.

Analyse Chemischer Reaktionen

Reaktionstypen: CAY10444 unterliegt in erster Linie Wechselwirkungen mit biologischen Molekülen und nicht mit traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Seine Hauptwirkung liegt in der Antagonisierung des S1P3-Rezeptors, wo es die Calciummobilisierung hemmt.

Häufige Reagenzien und Bedingungen: Die Verbindung wird in biologischen Assays mit Reagenzien wie Dimethylsulfoxid (DMSO) zur Solubilisierung verwendet. Sie wird unter Bedingungen getestet, die physiologische Umgebungen nachahmen, wie z. B. in Zellkulturmedien.

Hauptprodukte, die gebildet werden: Das Hauptergebnis der Aktivität von this compound ist die Hemmung der Calciummobilisierung in Zellen, die den S1P3-Rezeptor exprimieren. Diese Hemmung beeinflusst verschiedene nachgeschaltete Signalwege .

Vergleich Mit ähnlichen Verbindungen

JTE-013: Another antagonist of sphingosine-1-phosphate receptors, specifically targeting S1P2.

VPC23019: A putative antagonist of S1P1 and S1P3 receptors.

Comparison: CAY10444 is unique in its selectivity for the S1P3 receptor, whereas compounds like JTE-013 and VPC23019 have broader or different receptor specificities. This selectivity makes this compound a valuable tool for studying the specific roles of S1P3 in various biological processes .

Eigenschaften

IUPAC Name |

(4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO2S/c1-2-3-4-5-6-7-8-9-10-11-14-16-13(12-19-14)15(17)18/h13-14,16H,2-12H2,1H3,(H,17,18)/t13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBSOIBCKUUVJJ-LSLKUGRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1NC(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC1N[C@@H](CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369453 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298186-80-8 | |

| Record name | (4R)-2-undecyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CAY10444 is widely recognized as a selective antagonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , , , , , , , , , , , , , ] As an antagonist, this compound binds to S1PR3 and blocks the binding of its natural ligand, sphingosine-1-phosphate (S1P). This prevents the activation of downstream signaling pathways normally triggered by S1P. [, , , , , , , , , , , , , , ]

ANone: By antagonizing S1PR3, this compound can inhibit various cellular processes usually mediated by S1P, including:

- Reduced inflammation: this compound has been shown to attenuate inflammatory responses in several models, including liver ischemia-reperfusion injury [], acute inflammation [], and microglial activation []. It achieves this by interfering with S1P-mediated signaling pathways that regulate cytokine and chemokine production. [, , ]

- Modulation of cell survival and apoptosis: this compound has been reported to protect against cell death in models of cardiac injury [] and spinal cord injury []. Conversely, it has also been shown to reverse the anti-apoptotic effects of S1P in endothelial progenitor cells. [] These contrasting effects highlight the complex role of S1PR3 in cell survival depending on the specific cell type and context. [, , ]

- Impact on cell migration and angiogenesis: Studies have shown that this compound can inhibit cell migration and angiogenesis, processes often dysregulated in diseases like cancer. [, ] By blocking S1PR3, this compound interferes with S1P-mediated signaling pathways that control cell motility and blood vessel formation. [, ]

A: While this compound is primarily known for its selectivity towards S1PR3, some studies have reported potential off-target effects, particularly at higher concentrations. For instance, one study observed that this compound, along with other purportedly selective S1P receptor antagonists, inhibited S1P-induced vasoconstriction in mice lacking the S1P2 receptor. [] This suggests a potential interaction with other S1P receptor subtypes or alternative signaling pathways.

ANone: this compound, also known as 2-Undecyl-thiazolidine-4-carboxylic acid, has the following structural characteristics:

ANone: While the provided research doesn't delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a molecule's structure can significantly impact its binding affinity, selectivity, and ultimately, its biological activity. Future research focusing on synthesizing and evaluating this compound analogs with defined structural variations could shed light on the key molecular features responsible for its S1PR3 antagonism and potentially guide the development of more potent and selective inhibitors.

ANone: Researchers have employed various animal models to investigate the effects of this compound in different disease contexts. These include:

- Mouse models of liver ischemia-reperfusion injury: this compound has demonstrated a protective effect in these models, reducing liver damage and inflammatory responses. []

- Mouse models of acute inflammation: In these studies, this compound inhibited cell chemotaxis and inflammatory mediator release. []

- Mouse models of trauma-induced neuropathic pain: Intrathecal administration of this compound was found to abolish the antinociceptive effects of FTY720, a non-selective S1P receptor agonist, highlighting the involvement of S1PR3 in pain modulation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.